tert-butyl N-[3-(hydroxymethyl)oxolan-3-yl]carbamate
Overview
Description
The compound “tert-butyl N-[3-(hydroxymethyl)oxolan-3-yl]carbamate” is a chemical with the molecular formula C10H19NO4 . It has a molecular weight of 217.26 . The IUPAC name for this compound is tert-butyl [3-(hydroxymethyl)-3-oxetanyl]methylcarbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H19NO4/c1-9(2,3)15-8(13)11-4-10(5-12)6-14-7-10/h12H,4-7H2,1-3H3,(H,11,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Scientific Research Applications
Photoredox-Catalyzed Amination and Organic Synthesis : One study described the use of tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate in a photoredox-catalyzed amination of o-hydroxyarylenaminones. This process is significant for the synthesis of 3-aminochromones, which can then be transformed into various other compounds, highlighting its utility in organic synthesis (Wang et al., 2022).
Enantioselective Synthesis in Organic Chemistry : Another study focused on the synthesis of a carbocyclic analogue of a protected β-d-2-deoxyribosylamine, using tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate. This compound is crucial for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, which are important in the field of medicinal chemistry (Ober et al., 2004).
Development of New Chemical Building Blocks : Research has been conducted on tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, representing a new class of N-(Boc) nitrone equivalents. These compounds are important for creating building blocks in organic synthesis, demonstrating the versatility of carbamates in chemical transformations (Guinchard et al., 2005).
Synthesis of Natural Product Analogues : A study on the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate, an intermediate in the synthesis of the natural product jaspine B, demonstrates the role of carbamates in synthesizing biologically active compounds (Tang et al., 2014).
Corrosion Inhibition in Materials Science : Another interesting application is in the field of materials science, where compounds like tert-butyl((8-hydroxyquinolin-5-yl)-methyl)-carbamate have been evaluated as corrosion inhibitors for carbon steel in hydrochloric acid solutions. This underscores the utility of carbamates in industrial applications (Faydy et al., 2019).
Properties
IUPAC Name |
tert-butyl N-[3-(hydroxymethyl)oxolan-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-9(2,3)15-8(13)11-10(6-12)4-5-14-7-10/h12H,4-7H2,1-3H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEQSYXWJPFLFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCOC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501156261 | |
Record name | 1,1-Dimethylethyl N-[tetrahydro-3-(hydroxymethyl)-3-furanyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501156261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1132814-98-2 | |
Record name | 1,1-Dimethylethyl N-[tetrahydro-3-(hydroxymethyl)-3-furanyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1132814-98-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[tetrahydro-3-(hydroxymethyl)-3-furanyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501156261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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